molecular formula C16H12F3NO4S2 B2709902 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034440-28-1

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2709902
CAS RN: 2034440-28-1
M. Wt: 403.39
InChI Key: IUGWCCVVURZCHM-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent anti-tumor activity in preclinical studies and is currently being investigated in clinical trials.

Scientific Research Applications

Synthesis and Potential Applications

The chemical compound N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, due to its structural complexity, finds potential application in various fields of scientific research, primarily in the synthesis of new pharmaceuticals and materials. This section provides an overview of related compounds and their applications to understand the broader context of research into similar molecular structures.

  • Synthesis of Derivatives for Therapeutic Applications : A study on celecoxib derivatives, which share a similar sulfonamide functional group, highlighted the synthesis and characterization of novel compounds for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, these derivatives showed significant bioactivities without causing tissue damage in liver, kidney, colon, and brain, suggesting the therapeutic promise of such molecular frameworks (Küçükgüzel et al., 2013).

  • Inhibition of Kynurenine 3-Hydroxylase : Compounds structurally related to N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, specifically N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been explored as inhibitors of kynurenine 3-hydroxylase. These inhibitors have potential implications for neurological disorders, demonstrating the role of sulfonamide derivatives in developing treatments for diseases involving the kynurenine pathway (Röver et al., 1997).

  • Catalysis and Material Science : The reactivity of benzenesulfonamide derivatives toward oxidative cross-coupling reactions has been investigated, with findings showing their potential in synthesizing complex organic structures. Such reactions are fundamental in developing new materials and pharmaceuticals, indicating the versatile applications of these compounds (Miura et al., 1998).

  • Photodynamic Therapy for Cancer Treatment : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, exhibiting high singlet oxygen quantum yields. These compounds are of interest for their application in photodynamic therapy, a treatment method for cancer, highlighting the importance of sulfonamide derivatives in medicinal chemistry (Pişkin et al., 2020).

properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4S2/c17-16(18,19)24-12-1-4-14(5-2-12)26(21,22)20-9-13-3-6-15(23-13)11-7-8-25-10-11/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGWCCVVURZCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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